molecular formula C18H13Cl2N3OS B2845824 3,5-dichloro-N-(2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide CAS No. 392253-83-7

3,5-dichloro-N-(2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide

Cat. No.: B2845824
CAS No.: 392253-83-7
M. Wt: 390.28
InChI Key: IIGMISLVBUIBOG-UHFFFAOYSA-N
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Description

3,5-dichloro-N-(2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide is a complex organic compound with potential applications in various fields of scientific research. This compound features a benzamide core substituted with dichloro and phenyl groups, as well as a thieno[3,4-c]pyrazole moiety, which contributes to its unique chemical properties.

Mechanism of Action

Target of Action

The primary targets of the compound are currently unknown. The compound’s structure suggests that it may interact with various receptors or enzymes in the body

Mode of Action

Based on its structural similarity to other bioactive compounds, it may bind to its target(s) and modulate their activity . The specific interactions and resulting changes depend on the nature of the target and require further investigation.

Biochemical Pathways

The compound may affect various biochemical pathways depending on its targets. Given the broad range of biological activities of similar compounds, these could include pathways related to inflammation, cancer, viral infections, and more . The downstream effects of these pathway modulations would depend on the specific context and require further study.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of the compound. These factors can include pH, temperature, presence of other molecules, and more. The compound’s structure suggests that it may be sensitive to these factors, but specific details require further investigation .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-dichloro-N-(2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide typically involves multiple steps, starting from readily available precursors. One common approach includes the formation of the thieno[3,4-c]pyrazole ring system, followed by the introduction of the benzamide moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction pathways as in laboratory settings. industrial methods often incorporate continuous flow processes, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

3,5-dichloro-N-(2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can modify the functional groups, potentially altering the compound’s activity.

    Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). Reaction conditions such as temperature, pH, and solvent choice are crucial for achieving desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility.

Scientific Research Applications

3,5-dichloro-N-(2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide has diverse applications in scientific research:

    Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s biological activity makes it a candidate for investigating cellular processes and potential therapeutic effects.

    Medicine: Research into its pharmacological properties may reveal new drug candidates for treating various diseases.

    Industry: Its unique chemical structure can be utilized in developing new materials and chemical products.

Comparison with Similar Compounds

Similar Compounds

    3,5-dichloro-N-(2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide: shares structural similarities with other thieno[3,4-c]pyrazole derivatives and benzamide compounds.

    N-(3,5-dichlorophenyl)-2-phenylacetamide: Another compound with a dichlorophenyl group and phenylacetamide moiety.

    This compound: A similar compound with slight variations in the substituents.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and ring systems, which confer distinct chemical and biological properties

Properties

IUPAC Name

3,5-dichloro-N-(2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13Cl2N3OS/c19-12-6-11(7-13(20)8-12)18(24)21-17-15-9-25-10-16(15)22-23(17)14-4-2-1-3-5-14/h1-8H,9-10H2,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIGMISLVBUIBOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(N(N=C2CS1)C3=CC=CC=C3)NC(=O)C4=CC(=CC(=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13Cl2N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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